Methyl octadec-7-enoate
CAS No.: 2278-59-3
Cat. No.: VC8091739
Molecular Formula: C19H36O2
Molecular Weight: 296.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2278-59-3 |
|---|---|
| Molecular Formula | C19H36O2 |
| Molecular Weight | 296.5 g/mol |
| IUPAC Name | methyl octadec-7-enoate |
| Standard InChI | InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h12-13H,3-11,14-18H2,1-2H3 |
| Standard InChI Key | XMONTNNUOWTMGE-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCC=CCCCCCC(=O)OC |
| Canonical SMILES | CCCCCCCCCCC=CCCCCCC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Isomerism
Methyl octadec-7-enoate, systematically named methyl (Z)-octadec-7-enoate, is characterized by a 19-carbon chain with a double bond at the seventh position and a methyl ester group at the terminal carboxylate. The compound is also referred to as 7-octadecenoic acid methyl ester and is associated with multiple CAS Registry Numbers (28010-28-8, 52380-33-3, 57396-98-2), reflecting its isomeric forms and synthetic variants. The trans-isomer, methyl (E)-octadec-11-enoate (CAS 52380-33-3), exhibits distinct physicochemical properties, including a higher boiling point (351.3°C) and density (0.9 g/cm³) , compared to its cis-counterpart.
Molecular and Physical Properties
Key physical properties of methyl octadec-7-enoate include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 296.49 g/mol | |
| Density | 0.9 ± 0.1 g/cm³ (trans) | |
| Boiling Point | 351.3°C (trans) | |
| LogP (Partition Coefficient) | 6.20 |
The compound’s hydrophobicity (LogP = 6.20) and thermal stability make it suitable for high-temperature applications, such as lubricant formulations.
Synthesis and Catalytic Production
Olefin Metathesis as a Key Route
Methyl octadec-7-enoate is synthesized via ruthenium-catalyzed cross-metathesis (CM) of unsaturated fatty acid methyl esters. For example, methyl oleate (MO), a prevalent biodiesel component, undergoes CM with terminal olefins like undec-10-enal (UG) in ethanol at 50°C using the Grubbs II catalyst (G2). This process achieves up to 95% conversion with a turnover number (TON) of 390 . The reaction mechanism involves the redistribution of alkylidene fragments, yielding methyl octadec-7-enoate alongside dec-1-ene and phenolic derivatives .
Factors Influencing Selectivity
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Catalyst Loading: Increasing G2 concentration from 0.05 mol% to 0.2 mol% enhances CM selectivity (>99%) but may promote double-bond isomerization .
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Temperature: Optimal CM activity occurs at 50°C, minimizing side reactions like self-metathesis (SM) .
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Solvent Effects: Ethanol suppresses SM by stabilizing the ruthenium intermediate, favoring cross products .
Byproduct Formation and Mitigation
Isomerization of terminal olefins to internal olefins is a common side reaction, attributed to catalyst decomposition . For instance, methyl undec-9-enoate, an isomerized product, can undergo secondary CM with UG, reducing the yield of methyl octadec-7-enoate . Strategies to mitigate this include:
Natural Occurrence and Extraction
Methyl octadec-7-enoate is identified in the fatty oil of Nigella sativa (black seed) via GC-MS analysis . The seed oil contains 26 compounds, with methyl octadec-7-enoate constituting a minor component alongside hexadecanoic acid and octadeca-9,12-dienoic acid . Its natural abundance, though low, underscores its role in plant lipid metabolism and potential as a biomarker for oil authenticity.
Analytical Characterization
Mass Spectrometry
The NIST WebBook provides a detailed electron ionization (EI) mass spectrum for methyl octadec-7-enoate (CAS 57396-98-2) . Key fragmentation patterns include:
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Base peak at m/z 296.272 (molecular ion, ).
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Peaks at m/z 265.2 ( loss) and m/z 97.1 (allylic cleavage) .
Gas Chromatography (GC)
In GC-MS analyses, methyl octadec-7-enoate elutes at 28.6–28.8 minutes (cis/trans isomers) using a DB-5MS column . Co-elution with dimethyl octadec-9-enedioate (SM2) necessitates advanced peak deconvolution techniques for accurate quantification .
Industrial and Research Applications
Biofuel and Polymer Precursors
As a biodiesel derivative, methyl octadec-7-enoate improves cold-flow properties due to its unsaturated structure. It also serves as a monomer in polyesters and polyamides, enabling materials with tailored flexibility .
Pharmaceutical Intermediates
The compound’s phenolic derivatives, such as 2-methoxy-4-(undec-2-en-1-yl)phenol , exhibit antioxidant properties, making them candidates for drug delivery systems.
Challenges and Future Directions
Despite its utility, challenges persist in scaling up methyl octadec-7-enoate production:
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Catalyst Cost: Ruthenium catalysts remain expensive, necessitating ligand optimization for higher TONs .
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Isomer Control: Stereoselective synthesis of cis- vs. trans-isomers requires chiral catalysts or enzymatic methods.
Future research should explore biocatalytic routes using lipases or fatty acid desaturases to enhance sustainability.
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